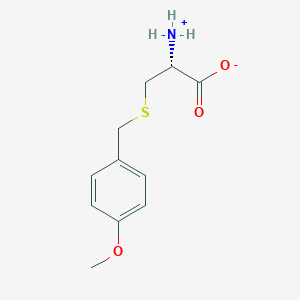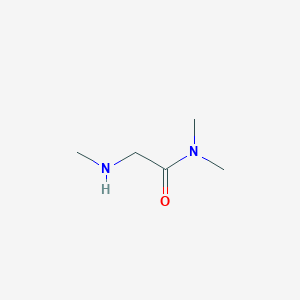
Pht-val-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pht-val-OH, also known as Phthaloyl-L-Valine, is a chemical compound with the molecular formula C13H13NO4. It is a derivative of phthalic acid with a valine amino acid group attached to it. This compound has gained significant attention due to its potential therapeutic and environmental applications.
科学研究应用
Pht-val-OH has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and peptide synthesis.
Biology: Studied for its potential therapeutic applications, including its role in drug development.
Medicine: Investigated for its potential use in treating various medical conditions.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
Target of Action
Pht-val-OH, also known as Phthaloyl-L-Valine, is a chemical compound that plays a significant role in the synthesis of pharmaceutical products . It primarily interacts with other chemicals to form specific bonds, which are essential for the production of peptides .
Mode of Action
The mechanism of action of this compound involves its ability to react with other chemicals and form specific bonds . These bonds are crucial for the synthesis of pharmaceutical products. Another field where this compound is applicable is in the production of peptides .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of pharmaceutical products and peptides
Pharmacokinetics
The compound’s significant role in the synthesis of pharmaceutical products suggests that it may have notable pharmacokinetic properties
Result of Action
The result of this compound’s action is the formation of specific bonds that are essential for the synthesis of pharmaceutical products and peptides . This suggests that the compound has a significant impact at the molecular level, contributing to the production of these substances.
Action Environment
Given its role in the synthesis of pharmaceutical products and peptides, it can be inferred that factors such as temperature, ph, and the presence of other chemicals could potentially influence its action
生化分析
Biochemical Properties
It is known that Pht-val-OH is a compound used in experimental research
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is unclear how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is a lack of information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is also a lack of information on any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is a lack of information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Pht-val-OH can be synthesized from phthalic anhydride and L-valine. The synthesis involves the dehydrative condensation of phthalic anhydride with L-valine under high temperatures . Another method involves the N-alkylation of phthalimides with alcohols under Mitsunobu conditions or with alkyl halides using potassium phthalimide (Gabriel Synthesis) .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of microwave irradiation presents noteworthy advantages over conventional heating, making the process more efficient .
化学反应分析
Types of Reactions
Pht-val-OH undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4, OsO4, and CrO3/Py.
Reduction: Using reagents like H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: N-alkylation using alkyl halides and cesium carbonate as the base in anhydrous N,N-dimethylformamide.
Common Reagents and Conditions
Common reagents include potassium phthalimide, alkyl halides, cesium carbonate, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and specific solvent conditions to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalic acid derivatives, while reduction reactions may produce phthalimide derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to Pht-val-OH include:
Phthalic Acid: The parent compound from which this compound is derived.
Valine: The amino acid component of this compound.
Phthalimide: A related compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of a phthalic acid derivative with an amino acid, providing it with distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications.
属性
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPGCXIZVZSEC-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-54-3 |
Source


|
| Record name | 6306-54-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
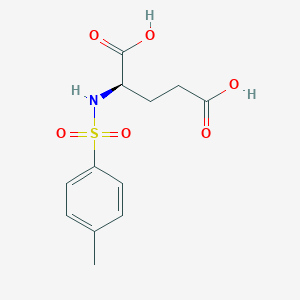
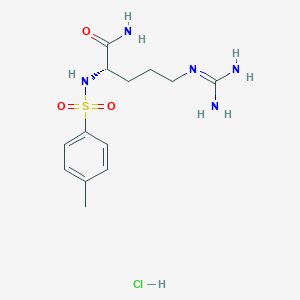
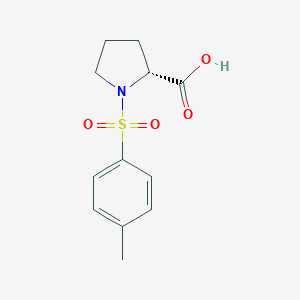
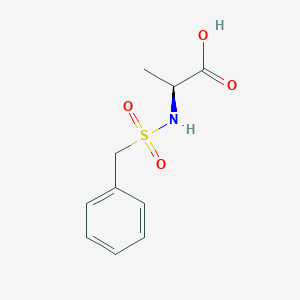
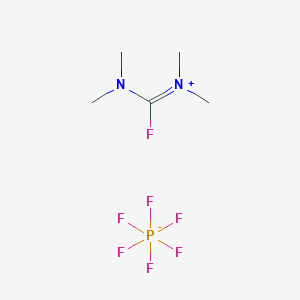
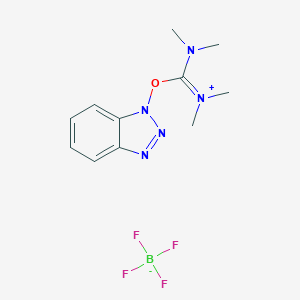


![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)
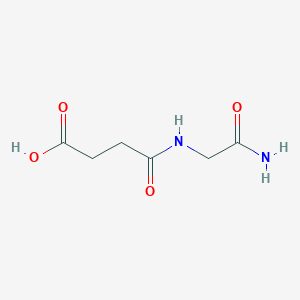
![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)

